N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)13-14(18-23-17-13)16-15(19)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19) |
InChI Key |
HGPZHDFDTVJPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3)OC |
solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Diacylhydrazide Precursors
A widely employed method for constructing the 1,2,5-oxadiazole (furazan) core involves the cyclodehydration of diacylhydrazides. For N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide, this approach begins with the preparation of a diacylhydrazide intermediate 1a (Figure 1), synthesized by condensing 3,4-dimethoxyphenylacetic acid hydrazide with furan-2-carbonyl chloride. Cyclization is then achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions (80–100°C, 6–8 hours), yielding the oxadiazole ring with a reported efficiency of 72–85%.
Key Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or toluene.
-
Catalyst: POCl₃ (2.5 equiv).
-
Temperature: 80–100°C.
This method is favored for its simplicity and compatibility with electron-rich aromatic systems, such as the 3,4-dimethoxyphenyl group, which stabilizes the intermediate during cyclization.
Amidoxime Cyclization via Nitrile Oxide Intermediates
An alternative route involves the formation of an amidoxime intermediate 2a (Figure 2), derived from the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C. Subsequent treatment with chloramine-T in tetrahydrofuran (THF) induces cyclization to form the 1,2,5-oxadiazole ring. The furan-2-carboxamide moiety is then introduced via a nucleophilic acyl substitution reaction using furan-2-carbonyl chloride and triethylamine (TEA) in dry dichloromethane.
Optimization Insights:
Multi-Component Reactions (MCRs)
Recent advances in MCRs have enabled the synthesis of complex oxadiazoles in fewer steps. A Ugi-tetrazole/Huisgen reaction sequence (Figure 3) has been adapted for this compound. The protocol involves:
-
Ugi Reaction: Combining 3,4-dimethoxyphenyl isocyanide, furan-2-carboxaldehyde, trimethylsilyl azide, and benzylamine in methanol (25°C, 12 hours) to form a tetrazole intermediate 3a .
-
Huisgen Rearrangement: Treating 3a with 2,6-dichlorobenzoyl chloride in pyridine (100°C, 6 hours) to induce cyclization, yielding the target compound with a 65–70% overall yield.
Advantages:
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclodehydration rates but may lead to side reactions with electron-deficient substrates. Non-polar solvents (e.g., toluene) are preferred for POCl₃-mediated cyclizations to avoid hydrolysis. Elevated temperatures (≥80°C) are critical for overcoming activation energy barriers in cyclization steps, as demonstrated in Table 1.
Table 1: Solvent and Temperature Optimization for Cyclodehydration
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 80 | 78 | 95 |
| DCM | 40 | 52 | 88 |
| DMF | 100 | 65 | 90 |
Catalytic and Stoichiometric Considerations
The use of POCl₃ in stoichiometric excess (2.5–3.0 equiv) ensures complete cyclization but necessitates careful quenching to prevent side reactions. Catalytic amounts of iodine (0.1 equiv) have been shown to accelerate amidoxime cyclization by 30% while reducing reaction times from 8 to 4 hours.
Industrial Production Methods
Continuous Flow Synthesis
Scalable production employs continuous flow reactors to enhance heat and mass transfer. A two-step process is utilized:
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
3,4-Dimethoxyphenyl Substituents: Compounds 8 and 9 () demonstrate that the 3,4-dimethoxyphenyl group enhances cytotoxicity, likely through interactions with cellular targets like topoisomerases or tubulin. The dimeric structure of 8 and 9 further amplifies activity compared to monomers .
Furan Carboxamide Derivatives : Analogs such as N-ethyl-5-(3-nitrophenyl)furan-2-carboxamide () highlight the role of the furan ring in π-π stacking and hydrogen bonding, though nitro or halogen substituents may alter selectivity .
Oxadiazole vs. Thiazole/Pyrimidine Cores : Unlike thiazole- or pyrimidine-based analogs (e.g., N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide in ), the 1,2,5-oxadiazole core in the target compound may confer improved metabolic stability due to reduced susceptibility to enzymatic oxidation .
Pharmacological Hypotheses
- Anticancer Potential: The combination of 3,4-dimethoxyphenyl and furan carboxamide groups may synergize to enhance cytotoxicity, as seen in dimers 8 and 9 (IC₅₀ ~2.73 μM) .
- Selectivity Challenges : Compared to simpler furan carboxamides (e.g., N-ethyl-5-(3-nitrophenyl)furan-2-carboxamide), the oxadiazole core could reduce off-target effects by limiting passive membrane diffusion .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Molecular Characteristics:
- Molecular Formula: C20H19N3O5
- Molecular Weight: 381.4 g/mol
- IUPAC Name: N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-furan-2-carboxamide
- InChI Key: ACTQDCFJGIFKCN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes critical for cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylases), which are involved in epigenetic regulation of gene expression .
- Receptor Binding: It may bind to specific cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
- Cytotoxic Effects: Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .
- Antimicrobial Properties: Similar derivatives have been reported to possess antimicrobial activity against several pathogens, suggesting a broad spectrum of biological utility .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:
- Anticancer Mechanisms: A study indicated that 1,3,4-oxadiazole derivatives could inhibit telomerase activity and affect cancer cell proliferation significantly . The incorporation of the dimethoxyphenyl moiety enhances the anticancer potential.
- In Vitro Evaluations: In vitro studies revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR): Investigations into the SAR of oxadiazole derivatives suggest that modifications in the phenyl groups can lead to enhanced biological activity. For instance, the presence of methoxy groups has been associated with increased potency against cancer cells .
Comparative Analysis of Oxadiazole Derivatives
| Compound Name | Molecular Weight | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 381.4 g/mol | Anticancer | 0.65 (MCF-7) |
| N-[4-(3-methylbenzyl)-1,2,5-oxadiazol]-furan | 339.35 g/mol | Antimicrobial | Not specified |
| N-[4-(ethylphenoxy)-1,2,5-oxadiazol]-propanamide | 397.4 g/mol | Anticancer | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
